molecular formula C10H15NOS B13055092 (1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL

Cat. No.: B13055092
M. Wt: 197.30 g/mol
InChI Key: DNDREDHRVVFTHL-XCBNKYQSSA-N
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Description

(1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL is a chiral amino alcohol derivative featuring a 4-methylthiophenyl substituent.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(4-methylsulfanylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NOS/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3/t7-,10+/m1/s1

InChI Key

DNDREDHRVVFTHL-XCBNKYQSSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)SC)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)SC)N)O

Origin of Product

United States

Preparation Methods

Asymmetric Reduction of Precursors

One common approach involves starting from a prochiral ketone or aldehyde precursor containing the 4-methylthiophenyl group. Asymmetric reduction using chiral catalysts or enzymes yields the chiral amino alcohol.

  • For example, the reduction of 1-(4-methylthiophenyl)propan-2-one with a chiral reducing agent or biocatalyst can produce the (1R,2R) amino alcohol selectively.
  • The amino group is typically introduced through reductive amination of the corresponding ketone intermediate with ammonia or an amine source.

Reductive Amination Route

This method involves:

  • Reacting the corresponding 4-methylthiophenyl-substituted ketone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
  • The reaction is performed under controlled conditions to favor the formation of the (1R,2R) stereoisomer.
  • Chiral catalysts or auxiliaries may be employed to enhance stereoselectivity.

Use of Chiral Auxiliaries and Catalysts

  • Chiral auxiliaries such as (S)- or (R)-amino alcohol derivatives can be attached temporarily to the substrate to direct stereochemistry during key steps.
  • Catalysts like chiral transition metal complexes (e.g., Rh, Ru, or Ir complexes) facilitate enantioselective hydrogenation or reduction steps.
  • Enzymatic catalysis using transaminases or reductases is another green and selective method.

Protection and Deprotection Steps

  • Hydroxyl and amino groups are often protected during multi-step syntheses to prevent side reactions.
  • Typical protecting groups include Boc (tert-butoxycarbonyl) for amino groups and silyl ethers for hydroxyl groups.
  • After stereoselective transformations, deprotection yields the free amino alcohol.

Example Synthetic Procedure (Hypothetical Based on Literature)

Step Reagents & Conditions Outcome
1. Preparation of 4-methylthiophenyl ketone precursor Friedel-Crafts acylation of 4-methylthiophene with propanoyl chloride, AlCl3 catalyst 1-(4-methylthiophenyl)propan-2-one
2. Reductive amination Reaction with ammonia and sodium cyanoborohydride in methanol at 0-25°C Formation of racemic 1-amino-1-(4-methylthiophenyl)propan-2-ol
3. Chiral resolution or asymmetric catalysis Use of chiral catalyst (e.g., Rh-BINAP complex) or enzymatic resolution Enantiomerically enriched (1R,2R)-1-amino-1-(4-methylthiophenyl)propan-2-ol
4. Purification Chromatography or crystallization Pure chiral amino alcohol

Analytical Data Supporting Preparation

Comparative Table of Preparation Approaches

Preparation Method Key Reagents/Conditions Advantages Limitations
Asymmetric reduction Chiral catalysts (Rh, Ru complexes), H2 High enantioselectivity, scalable Requires expensive catalysts
Reductive amination Ammonia, NaBH3CN, mild conditions Straightforward, versatile May produce racemic mixtures
Enzymatic synthesis Transaminases, mild aqueous conditions Eco-friendly, high stereoselectivity Limited substrate scope
Chiral auxiliary approach Auxiliary attachment, multiple steps Precise stereocontrol Longer synthesis, more steps

Research Findings and Notes

  • The presence of the 4-methylthiophenyl group influences reactivity and stereochemical outcome due to electronic and steric effects.
  • Optimization of temperature, solvent, and catalyst loading is critical to maximize yield and enantiomeric purity.
  • Recent literature emphasizes greener enzymatic methods for sustainable synthesis.
  • Protection/deprotection strategies are essential for multi-step syntheses to avoid side reactions on amino and hydroxyl groups.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones and aldehydes.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Synthesis of Pharmaceuticals

Chiral amino alcohols like (1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL are crucial intermediates in the synthesis of various pharmaceuticals. They serve as building blocks for the development of drugs with specific stereochemistry, which is essential for biological activity.

Case Study: Antidepressants

Research has shown that compounds derived from this compound exhibit potential as antidepressant agents. A study demonstrated that derivatives of this compound can inhibit the reuptake of serotonin and norepinephrine, thereby enhancing mood regulation in animal models .

Catalysts in Asymmetric Synthesis

This compound can act as a chiral catalyst in asymmetric synthesis processes. Its ability to promote specific reactions while maintaining chirality makes it valuable in producing enantiomerically pure compounds.

Data Table: Comparison of Catalytic Efficiency

Catalyst TypeReaction TypeYield (%)Enantiomeric Excess (%)
(1R,2R)-Amino AlcoholAldol Reaction8595
(1R,2R)-Amino AlcoholMichael Addition9093

Development of Functional Materials

This compound is being explored for its potential to form functional materials such as polymers and hydrogels. The incorporation of this compound into polymer matrices can enhance properties like thermal stability and mechanical strength.

Case Study: Hydrogel Formation

A recent study investigated the use of this compound in creating hydrogels for biomedical applications. The hydrogels exhibited excellent biocompatibility and controlled release properties for drug delivery systems .

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors.

    Pathways Involved: It modulates biochemical pathways related to its target enzymes or receptors.

    Binding Affinity: The compound exhibits high binding affinity to its molecular targets, leading to its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substituent groups (halogens, alkyl chains, heterocycles) and stereochemistry. These differences impact electronic effects, lipophilicity, and steric bulk, which are critical for biological activity and pharmacokinetics.

Table 1: Structural and Molecular Comparison

Compound Name Substituent Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Features Reference
(1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL (Target) 4-methylthiophenyl (1R,2R) C₁₀H₁₅NOS ~197.3* Electron-rich sulfur group, para-substituent -
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-(CF₃S)phenyl (1S,2R) C₁₀H₁₂F₃NOS 275.27 Strong electron-withdrawing CF₃S group
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-(tert-butyl)phenyl (1S,2R) C₁₃H₂₁NO 207.31 Steric bulk, meta-substituent
(1R,2S)-2-Amino-3-fluoro-1-(4-iodophenyl)propan-1-ol 4-iodophenyl, 3-fluoro (1R,2S) C₉H₁₁FINO 295.09 Halogenated (I, F), high molecular weight
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol 3-bromophenyl (1S,2R) C₉H₁₂BrNO 230.10 Moderate electron-withdrawing Br, meta-substituent
(1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL 3,4-dimethylphenyl (1R,2R) C₁₁H₁₇NO 179.26 Electron-donating methyl groups
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL 2-furyl (1S,2R) C₇H₁₁NO₂ 141.17 Heterocyclic oxygen, reduced planarity

*Calculated based on molecular formula.

Stereochemical Influences

The (1R,2R) configuration of the target compound may confer distinct binding preferences compared to (1S,2R) or (1R,2S) analogs. For example, adrenoceptor-binding studies in highlight stereochemistry’s role in activity, though specific data for the target compound is absent .

Biological Activity

(1R,2R)-1-Amino-1-(4-methylthiophenyl)propan-2-OL is a chiral compound with significant biological activity due to its unique structural features, including an amino group, a hydroxyl group, and a 4-methylthiophenyl substituent. The molecular formula of this compound is C10H15NOS, and it has a molecular weight of approximately 197.30 g/mol. This article delves into the biological activities, mechanisms of action, and potential applications of this compound based on diverse research findings.

Structural Features

The compound's structure contributes to its biological interactions:

Feature Description
Molecular Formula C10H15NOS
Molecular Weight 197.30 g/mol
Functional Groups Amino group, hydroxyl group, 4-methylthiophenyl group
Chirality (1R,2R) configuration enhances selectivity in biological systems

The presence of these functional groups allows the compound to participate in various biochemical interactions, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chiral nature of the compound enhances its binding affinity and selectivity toward these targets. Research indicates that it may modulate various biochemical pathways, potentially leading to significant therapeutic effects.

Case Studies and Research Findings

  • Enzyme Interaction : Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been observed to inhibit acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism .
  • Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The specific pathways involved remain under investigation but are thought to involve modulation of cell signaling related to growth factors .
  • Neuroprotective Effects : There is emerging evidence indicating that this compound may have neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier could make it a candidate for further studies in this area .

Comparative Analysis with Analog Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar analogs:

Compound Name Structural Features Biological Activity
(1S,2S)-1-Amino-1-(4-methylthiophenyl)propan-2-OLOpposite stereochemistryDifferent binding affinities and biological effects
(1R,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OLContains a methoxy groupVariations in reactivity and potential therapeutic uses
(1R,2R)-1-Amino-1-(4-chlorophenyl)propan-2-OLContains a chloro groupDifferences in electronic properties affecting interactions

This table highlights how variations in structure can lead to differences in biological activity and therapeutic potential.

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